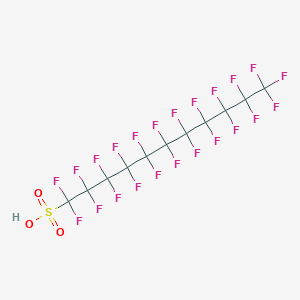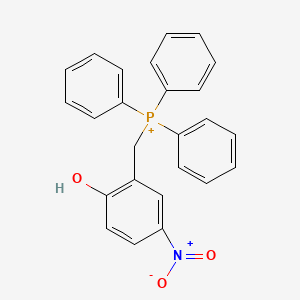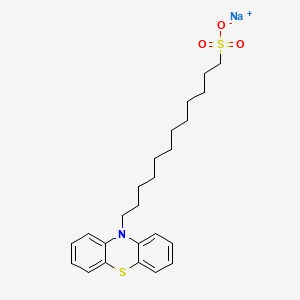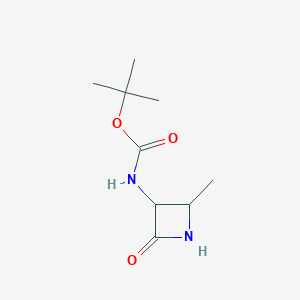
Perfluoroundecanesulfonic acid
Descripción general
Descripción
Synthesis Analysis
Perfluoro-1-undecanesulfonic acid is a sulfonic acid that is used as a polymerization initiator . It can be used in either organic or inorganic solvents, which makes it an efficient method for polymerization .Molecular Structure Analysis
The molecular formula of Perfluoroundecanesulfonic acid is C11HF23O3S . The molecular weight is 650.15 g/mol .Chemical Reactions Analysis
Perfluoroundecanesulfonic acid is used in various applications including polymerization . It has been shown to be an efficient catalyst for the synthesis of polysulfones and polyethersulfones .Physical And Chemical Properties Analysis
Perfluoroundecanesulfonic acid has a density of 1.8±0.1 g/cm3 . The index of refraction is 1.301 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 63 Å2 .Aplicaciones Científicas De Investigación
Environmental Impact and Persistence
Perfluoroundecanesulfonic acid (PFOS) and related per- and polyfluoroalkyl substances (PFASs) are widely used in various consumer products and have been extensively studied for their environmental impact and persistence. Research has highlighted concerns regarding the widespread presence and persistence of PFOS and related compounds in the environment and their potential long-term impact on human and wildlife health. These studies emphasize the need for continuous research and effective management strategies to address the environmental challenges posed by these substances (Wang et al., 2017); (Ritscher et al., 2018).
Detection and Quantification in Biological Samples
Studies have developed and validated methods for the detection and quantification of PFOS and related compounds in human biological samples. These methods facilitate the study of human exposure to PFASs and their potential health implications. Techniques include high-performance liquid chromatography (HPLC) and mass spectrometry, which have been used to analyze PFOS in human serum and other biological matrices (Kannan et al., 2004); (Kärrman et al., 2005).
Analytical Methods for Environmental Samples
Research has focused on developing sensitive analytical methods for monitoring PFOS in various environmental matrices, such as oceanic waters. These studies are crucial for tracing the sources and pathways of PFOS and related compounds to the environment, thereby aiding in the assessment of their ecological impact (Yamashita et al., 2005).
Implications in Electrochemical Technologies
PFOS and its derivatives have applications in electrochemical technologies. Research has investigated the properties of perfluorosulfonic acid (PFSA) dispersions, commonly used in fuel-cell catalyst-layer inks, and their interaction with different solvents. This research is significant for optimizing the performance and durability of fuel cells and other electrochemical devices (Berlinger et al., 2018).
Kinetics of Thermal Decomposition
The thermaldecomposition kinetics of PFOS and related perfluorinated acids have been studied to understand their behavior under high-temperature conditions such as incineration. This research is crucial for developing effective remediation technologies for materials contaminated with PFOS, as it provides insights into the preferred decomposition pathways and the efficiency of destruction at various temperatures (Khan et al., 2019).
Water Treatment Technologies
Several studies have critically reviewed existing methods for removing PFOS and perfluorooctanoic acid (PFOA) from water, highlighting the challenges and potential of various remediation technologies. Among these, activated carbon has been the most widely used method, with several successful field tests. However, limitations exist, such as its ineffectiveness in removing certain PFAS compounds, prompting the exploration of alternative adsorbents like organo-clays, clay minerals, and carbon nanotubes (Espana et al., 2015).
Chemical Degradation in Fuel Cells
Research on perfluorosulfonic acid (PFSA) ionomers used in PEM fuel cells has focused on understanding the chemical degradation mechanisms, particularly under certain operating conditions. The degradation rate was quantified by monitoring fluoride release and identifying other degradation products using techniques like NMR and mass spectrometry. This research is essential for enhancing the durability and performance of fuel cells (Healy et al., 2005).
Nontargeted Screening in Environmental Monitoring
Nontargeted screening methods have been applied to detect and monitor emerging PFAS chemicals in the environment, such as in river waters. This approach is beneficial for identifying novel PFAS structures and tracking their long-term reductions during emission source control, contributing to a better understanding of the distribution and impact of these compounds in the environment (McCord et al., 2019).
Sonochemical Degradation
The sonochemical degradation of PFOS has been investigated to explore its effectiveness as a treatment method for aqueous solutions containing PFOS. This study examined the dependency of degradation on sound frequency and initial concentration, demonstrating that high PFOS concentrations can be effectively treated using megasonic frequencies (Rodriguez-Freire et al., 2015).
Direcciones Futuras
Perfluoroundecanesulfonic acid, like other perfluoroalkyl substances (PFAS), has been the subject of increasing research due to its persistence in the environment and potential health effects . Future research will likely focus on better understanding the environmental impact of these substances, developing methods for their detection and removal, and exploring safer alternatives .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosafluoroundecane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF23O3S/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)38(35,36)37/h(H,35,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHUPOMCGUFNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23SO3H, C11HF23O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904573 | |
| Record name | Perfluoroundecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroundecanesulfonic acid | |
CAS RN |
749786-16-1 | |
| Record name | Perfluoroundecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)





